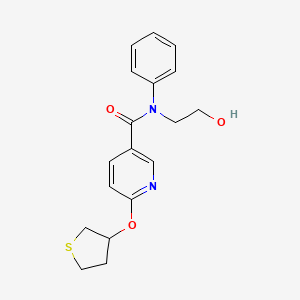

N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a hydroxyethyl-phenylamide substituent at the pyridine’s 3-position and a thiolan-3-yloxy group at the 6-position. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing ligands.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-10-9-20(15-4-2-1-3-5-15)18(22)14-6-7-17(19-12-14)23-16-8-11-24-13-16/h1-7,12,16,21H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGKZIJCYCOAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)N(CCO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on existing research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with a thiolane moiety and a hydroxyethyl group. The presence of the carboxamide functional group classifies it as an amide, while the thiolane group introduces unique chemical reactivity.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 298.38 g/mol

This structural arrangement allows for diverse interactions with biological targets, which can influence its pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with enzymes or receptors due to the following:

- Hydrogen Bonding : The nitrogen atom in the pyridine ring can form hydrogen bonds with target proteins.

- Cysteine Interaction : The thiolane group may interact with cysteine residues in active sites of proteins, potentially impacting enzyme activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Pyridine Derivative Modification : Utilizing existing pyridine structures and modifying them through various reactions.

- Reagents Used : A variety of reagents may be employed, including halogenated compounds and thiolane derivatives.

- Characterization Techniques : Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to ensure purity and structural integrity.

Antimicrobial Activity

Research into similar compounds suggests that modifications around the pyridine ring can significantly influence binding affinity and selectivity towards specific biological targets. For instance, studies indicate that certain pyridine derivatives exhibit antimicrobial properties against various pathogens.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| N-(2-hydroxyethyl)-N-phenyl derivatives | Antimicrobial | Bacteria and fungi | |

| Similar pyridine derivatives | Antitubercular | Mycobacterium tuberculosis |

Case Studies

- Antimicrobial Efficacy : A study on related pyridine compounds demonstrated moderate-to-good activity against pathogenic bacteria and fungi, suggesting potential for this compound in treating infections.

- In Vivo Studies : Preliminary in vivo evaluations indicate promising biodistribution profiles for related compounds, which could provide insights into the pharmacokinetics of this compound.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Medicinal Chemistry : Development of new antimicrobial agents or drug candidates targeting specific enzymes or receptors.

- Material Science : Utilization in creating novel materials with specific chemical reactivity or stability.

Scientific Research Applications

Introduction to N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide

This compound is a complex organic compound that belongs to the class of pyridine derivatives. Its unique molecular structure incorporates a pyridine ring, a thiolane moiety, and a hydroxyethyl group, which contribute to its distinct chemical properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and material science.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. The pyridine nitrogen can facilitate hydrogen bonding with biological targets, while the thiolane group may interact with cysteine residues in active sites of enzymes or receptors. Research into similar compounds indicates that modifications around the pyridine ring can significantly influence binding affinity and selectivity towards specific biological targets.

Case Studies

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of pyridine compounds exhibit antibacterial properties. Investigating this compound could reveal similar activities, contributing to the development of new antibiotics .

- Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. By exploring its interaction with specific targets, researchers can assess its potential as a therapeutic agent against diseases linked to enzyme dysregulation.

Material Science

The unique chemical reactivity of this compound allows for its incorporation into polymeric materials and nanocomposites. Its ability to form coordination complexes with metal ions can be utilized in creating functional materials for sensors and catalysis.

Potential Applications

- Catalysis : The compound's ability to form stable complexes with transition metals suggests its use as a catalyst in organic reactions, enhancing reaction rates and selectivity .

- Nanotechnology : Incorporation into nanomaterials could lead to advancements in drug delivery systems or bioimaging agents due to its biocompatibility and functionalization potential .

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group undergoes oxidation to form carboxylic acids or ketones under specific conditions.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, chromium trioxide (CrO₃).

-

Products :

-

Carboxylic acid derivatives via hydrolysis of the nitrile.

-

Ketones if oxidation occurs at the benzylic position (α-carbon to the nitrile).

-

Example :

Under strong acidic conditions with KMnO₄, the nitrile group is oxidized to a carboxylic acid, yielding 2-(5-chloro-2-methoxy-4-methylphenyl)acetic acid .

Reduction Reactions

The nitrile group can be reduced to primary amines or aldehydes.

-

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) for conversion to primary amines.

-

Catalytic hydrogenation (H₂/Pd or Raney Ni) for selective reduction.

-

Example :

Reduction with LiAlH₄ produces 2-(5-chloro-2-methoxy-4-methylphenyl)ethylamine, a primary amine .

Aromatic Electrophilic Substitution

The aromatic ring’s substitution pattern (methoxy: ortho/para-directing; chloro: meta-directing) governs reactivity:

-

Nitration : Occurs at the ortho position to the methoxy group due to its strong activation.

-

Halogenation : Bromine or iodine substitutes at the para position relative to the methyl group .

Nucleophilic Substitution

The chloro substituent at position 5 participates in nucleophilic aromatic substitution (SₙAr) under basic conditions.

-

Reagents/Conditions : Sodium methoxide (NaOMe) or ammonia (NH₃) at elevated temperatures.

Radical Reactions

The nitrile group facilitates radical-mediated transformations:

-

Cyanomethyl Radical Formation : Initiated by tert-butoxy radicals (from di-tert-butyl peroxide, DTBP) abstracting a hydrogen from the nitrile’s α-carbon.

-

Coupling Reactions : Cyanomethyl radicals dimerize or react with other radicals (e.g., sulfur radicals) to form tetrasubstituted olefins .

Mechanism Example :

-

DTBP generates tert-butoxy radicals.

-

Hydrogen abstraction from acetonitrile forms a cyanomethyl radical.

Hydrolysis Reactions

The nitrile group hydrolyzes to amides or carboxylic acids:

-

Acidic Conditions : Yield carboxylic acids (e.g., HCl/H₂O).

-

Basic Conditions : Form amides intermediately (e.g., NaOH/H₂O₂) .

Metal-Catalyzed Additions

Nickel or iron catalysts enable additions to carbonyl groups:

Cross-Coupling Reactions

Palladium catalysts facilitate Suzuki or Heck couplings at the aromatic ring, leveraging the chloro substituent as a leaving group .

Mechanistic Insights

-

Radical Pathways : The nitrile’s α-hydrogen is susceptible to abstraction, enabling participation in free-radical cascades .

-

Directing Effects : Methoxy and methyl groups dominate substitution patterns, overriding the chloro group’s deactivating influence .

-

Catalytic Specificity : Transition metals like Ni or Pd enhance regioselectivity in cross-coupling reactions .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Pyridine-3-carboxamides

Research Findings and Implications

Solubility-Bioactivity Balance : The hydroxyethyl group may mitigate the hydrophobicity of the phenyl-thiolan system, offering a balance between solubility and target engagement, unlike fully lipophilic indan derivatives .

Synthetic Feasibility: ’s use of trifluoroethylamino groups under mild conditions suggests that introducing the thiolan-3-yloxy group may require specialized thioglycosylation or oxidation steps .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(2-hydroxyethyl)-N-phenyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) on a pre-functionalized pyridine ring. For example, the thiolan-3-yloxy group can be introduced through coupling reactions using Mitsunobu conditions (e.g., DIAD/PPh3) with thiolan-3-ol. The N-(2-hydroxyethyl)-N-phenyl carboxamide moiety is typically installed via amide coupling (e.g., HATU/DIPEA) between pyridine-3-carboxylic acid and N-phenylethanolamine. Purification is achieved using column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirmed via HPLC (>95% purity) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential. For the pyridine core, <sup>1</sup>H NMR should resolve aromatic protons (δ 7.0–8.5 ppm), while the thiolan-3-yloxy group’s stereochemistry can be confirmed via NOESY. IR spectroscopy verifies carboxamide C=O stretching (~1650 cm<sup>-1</sup>). X-ray crystallography is recommended for absolute configuration determination, as demonstrated in structurally similar thieno-pyridine carboxamides .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct stability studies in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC over 24–72 hours. For hydrolytic stability, compare half-lives under acidic/basic conditions. Stability of the thiolan-3-yloxy ether linkage is a key focus due to potential oxidative cleavage .

Advanced Research Questions

Q. How can contradictory bioactivity data for pyridine-3-carboxamide derivatives be resolved across studies?

- Methodological Answer : Discrepancies often arise from differences in stereochemistry, impurity profiles, or assay conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate bioactivity. For stereospecific effects, compare enantiomerically pure samples synthesized via chiral HPLC or asymmetric catalysis. Cross-reference with computational docking studies (e.g., AutoDock Vina) to identify critical binding interactions, as done for SARS-CoV-2 spike glycoprotein inhibitors .

Q. What in silico strategies effectively predict the target’s binding affinity and selectivity?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) combined with free-energy perturbation (FEP) calculations can quantify binding free energies. For selectivity, perform homology modeling against off-target receptors (e.g., kinase family members). Tools like Schrödinger’s Glide or MOE’s docking module are used to prioritize analogs, as exemplified in studies on pyridinecarboxamide-based Complex II inhibitors .

Q. How can analogs be designed to improve metabolic stability while retaining target affinity?

- Methodological Answer : Focus on modifying metabolically labile groups. For example:

- Replace the thiolan-3-yloxy ether with a CF3-substituted aryloxy group to reduce oxidative metabolism.

- Introduce fluorine atoms on the phenyl ring to block CYP450-mediated hydroxylation.

- Use deuterium isotope effects at benzylic positions (e.g., N-(2-hydroxyethyl) group) to slow degradation. Validate using liver microsome assays and correlate with computational ADMET predictions (e.g., QikProp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.